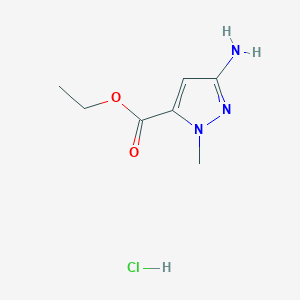
3-methyl-4H-1,2,4-triazol-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4H-1,2,4-triazol-4-amine hydrochloride is a chemical compound with the molecular formula C3H7ClN4. It is a white crystalline solid that is soluble in water and some organic solvents . This compound belongs to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. Triazoles are known for their versatile chemical properties and potential biological activities .
Mechanism of Action
Target of Action
It is known that triazole derivatives, such as this compound, often target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol . This process is crucial in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
It is known that triazole compounds generally inhibit the cytochrome p-450-dependent 14α-demethylation of lanosterol, thereby disrupting the synthesis of ergosterol . This disruption leads to changes in the permeability and rigidity of the fungal cell membrane, ultimately causing cell death .
Biochemical Pathways
The compound likely affects the ergosterol biosynthesis pathway, given its potential interaction with the heme protein involved in the 14α-demethylation of lanosterol . The inhibition of this pathway can lead to the accumulation of 14α-methyl sterols, which are toxic to the fungal cell and can lead to cell death .
Pharmacokinetics
The compound’s solubility in water and alcohol suggests that it may have good bioavailability.
Result of Action
The compound’s potential inhibition of the ergosterol biosynthesis pathway can lead to the accumulation of toxic 14α-methyl sterols, changes in the permeability and rigidity of the fungal cell membrane, and ultimately, cell death . Some triazole derivatives have shown good or moderate antimicrobial activities against certain microorganisms .
Action Environment
The action, efficacy, and stability of 3-methyl-4H-1,2,4-triazol-4-amine hydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility in water and alcohol suggests that its action may be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
It is known that triazole derivatives, which include 3-methyl-4H-1,2,4-triazol-4-amine hydrochloride, have been used as corrosion inhibitors . They interact with metal surfaces, displacing water molecules and forming a protective film
Cellular Effects
It is known that triazole derivatives can cause changes in behavior, such as altered sleep time and general depressed activity
Molecular Mechanism
It is known that triazole derivatives can interact with d-orbitals of metals to provide a protective film
Dosage Effects in Animal Models
It is known that triazole derivatives can cause changes in behavior, such as altered sleep time and general depressed activity
Preparation Methods
The synthesis of 3-methyl-4H-1,2,4-triazol-4-amine hydrochloride typically involves the reaction of precursor compounds with hydrochloric acid. One common method involves the reaction of 3-methyl-4H-1,2,4-triazol-4-amine with hydrochloric acid to form the hydrochloride salt . The reaction is usually carried out under inert gas conditions, such as nitrogen or argon, at temperatures between 2-8°C to ensure stability and prevent decomposition .
Chemical Reactions Analysis
3-methyl-4H-1,2,4-triazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions where one of its atoms is replaced by another atom or group of atoms.
Scientific Research Applications
3-methyl-4H-1,2,4-triazol-4-amine hydrochloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
3-methyl-4H-1,2,4-triazol-4-amine hydrochloride can be compared with other triazole compounds, such as:
1,2,3-triazole: Another isomer of triazole with different nitrogen atom arrangements.
4-amino-1,2,4-triazole: A similar compound with an amino group at the 4-position.
Fluconazole: A triazole-based antifungal drug.
Properties
CAS No. |
56873-82-6 |
|---|---|
Molecular Formula |
C3H7ClN4 |
Molecular Weight |
134.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



